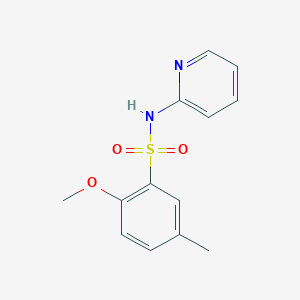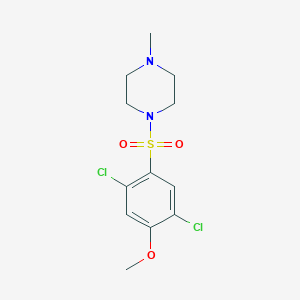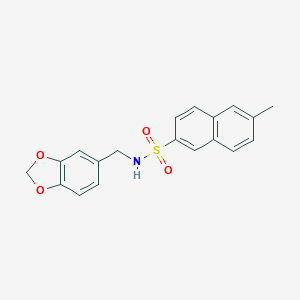
1-(5-Ethyl-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Ethyl-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of sulfonylpiperidine derivatives. This compound is characterized by the presence of a sulfonyl group attached to a piperidine ring, which is further substituted with an ethyl and a methoxy group on the phenyl ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-(5-Ethyl-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction using reagents like sulfonyl chlorides.
Substitution on the Phenyl Ring: The ethyl and methoxy groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the substituted phenyl ring with the piperidine ring to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
1-(5-Ethyl-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, leading to the formation of different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(5-Ethyl-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(5-Ethyl-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring can also interact with neurotransmitter receptors, affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(5-Ethyl-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide can be compared with other sulfonylpiperidine derivatives, such as:
1-(4-Methoxyphenyl)sulfonylpiperidine-4-carboxamide: Similar structure but lacks the ethyl group, which may affect its biological activity.
1-(5-Ethyl-2-hydroxyphenyl)sulfonylpiperidine-4-carboxamide: Similar structure but has a hydroxy group instead of a methoxy group, which can influence its reactivity and interactions.
1-(5-Ethyl-2-methoxyphenyl)sulfonylpiperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities.
Propriétés
Numéro CAS |
873589-72-1 |
|---|---|
Formule moléculaire |
C15H22N2O4S |
Poids moléculaire |
326.4g/mol |
Nom IUPAC |
1-(5-ethyl-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C15H22N2O4S/c1-3-11-4-5-13(21-2)14(10-11)22(19,20)17-8-6-12(7-9-17)15(16)18/h4-5,10,12H,3,6-9H2,1-2H3,(H2,16,18) |
Clé InChI |
LQGATIAWSMGCSC-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)N |
SMILES canonique |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-Dimethyl-1-(((2-pyridylamino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B511503.png)


![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B511520.png)

![N-(4-{[2-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B511524.png)








